molecular formula C19H19N3OS B2786656 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034421-20-8

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2786656
CAS No.: 2034421-20-8
M. Wt: 337.44
InChI Key: HAEGHKMDELTAFX-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a pyrrolidine ring and a 3-(methylthio)phenyl methanone group. Benzimidazoles are heterocyclic aromatic systems known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-24-16-6-4-5-14(11-16)19(23)21-10-9-15(12-21)22-13-20-17-7-2-3-8-18(17)22/h2-8,11,13,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEGHKMDELTAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole and pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The methylthio group can participate in redox reactions, potentially modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key benzimidazole derivatives with structural or functional similarities:

Compound Key Features Biological Activity Physicochemical Properties Reference
(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone (Target) Pyrrolidine-benzimidazole, 3-(methylthio)phenyl Hypothesized anticancer/anti-enzyme activity (inferred from analogs) Moderate lipophilicity (logP ~3.5), solubility influenced by SMe; stable under physiological pH
(3-Nitrophenyl)(2-((4-(pyridin-2-yl)benzylidene)amino)-1H-benzimidazol-1-yl)methanone 3-Nitrophenyl, pyridinyl-benzylidene Antimicrobial, anticancer (e.g., CYP inhibition) High polarity (nitro group), lower membrane permeability; melting point >250°C
Pd(II) complex of (2-((1H-benzimidazol-2-yl)methylthio)-1H-benzimidazol-5-yl)(phenyl)methanone Methanethiol-bridged benzimidazole, Pd(II) coordination Anticancer (anti-proliferative, antiangiogenic) Enhanced stability via metal chelation; water-insoluble
Phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzimidazol-1-yl)methanone (P3) Trimethoxyphenyl substituent Corrosion inhibitor (steel in HCl); non-biological focus Electron-rich (methoxy groups), adsorbs strongly on metal surfaces
N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a) Methylthioaniline-linked benzimidazole Steroidogenesis inhibitor (CYP17A1, AKR1C3 inhibition) High lipophilicity (logP ~4.2), CYP enzyme targeting

Key Research Findings

Role of Sulfur Moieties :

  • Methylthio groups enhance lipophilicity and improve interactions with hydrophobic enzyme pockets (e.g., CYP17A1 in steroidogenesis inhibition) .
  • Thioether linkages (e.g., in Pd(II) complexes) enable metal chelation, critical for anticancer activity .

Electronic Effects of Substituents: Electron-withdrawing groups (e.g., nitro in compound 21) increase polarity but reduce cell permeability, limiting bioavailability . Electron-donating groups (e.g., methoxy in P3) improve adsorption in non-biological applications like corrosion inhibition .

Heterocyclic Influence :

  • Pyrrolidine in the target compound may enhance solubility compared to rigid aromatic systems (e.g., pyridinyl-benzylidene in compound 21) .
  • Benzimidazoles with fused oxadiazole or thiadiazole rings exhibit superior antimicrobial activity but higher synthetic complexity .

Biological Activity Trends :

  • Anticancer : Pd(II) complexes with thioether-bridged benzimidazoles show IC50 values <10 µM in cancer cell lines .
  • Antimicrobial : Nitro-substituted derivatives (e.g., compound 21) inhibit bacterial growth at MIC values of 8–16 µg/mL .
  • Enzyme Inhibition : Methylthioaniline derivatives (e.g., 3a) inhibit CYP17A1 by >70% at 10 µM, critical for prostate cancer therapy .

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the benzimidazole, pyrrolidine, and methylthio-phenyl moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the methylthio group resonates near δ 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Analysis : For structural ambiguity, employ 2D NMR (COSY, HSQC) or X-ray crystallography .

How can researchers resolve discrepancies in biological activity data across different synthetic batches?

Q. Advanced Data Contradiction Analysis

Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities or stereoisomers .

Bioassay Reproducibility : Standardize assay conditions (e.g., cell line passage number, incubation time) and include positive controls (e.g., known kinase inhibitors) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylthio with methoxy) to isolate the functional group’s contribution to activity .

Example : If one batch shows higher cytotoxicity, test for residual palladium catalysts via ICP-MS, which may skew results .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced Synthesis Optimization

  • Solvent Selection : Replace DMF with THF or acetonitrile to improve solubility of hydrophobic intermediates .
  • Microwave Assistance : Reduce reaction time (e.g., from 24h to 30min) and improve yield (e.g., 70% → 90%) using microwave irradiation, as demonstrated for similar imidazole derivatives .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling steps, optimizing ligand-metal ratios .

Case Study : A 15% yield increase was achieved by switching from room temperature to reflux conditions during acylation .

What in vitro assays are recommended for initial evaluation of biological activity?

Q. Basic Biological Screening

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Follow-Up : For hit compounds, conduct ADMET studies (e.g., metabolic stability in liver microsomes) to prioritize candidates .

How does the methylthio group influence the compound’s pharmacokinetic properties?

Q. Advanced Pharmacokinetic Analysis

  • Lipophilicity : Measure logP (e.g., via shake-flask method) to assess membrane permeability. The methylthio group increases logP compared to methoxy analogs .
  • Metabolic Stability : Incubate with human liver microsomes; the methylthio group may slow oxidation compared to thioether derivatives .
  • Binding Affinity : Use molecular docking to evaluate interactions with target proteins (e.g., hydrophobic pockets in kinases) .

Data Interpretation : If the compound shows poor solubility, consider prodrug strategies (e.g., phosphate esterification) .

What computational methods support the design of derivatives with enhanced activity?

Q. Advanced Computational Approaches

Molecular Dynamics (MD) : Simulate ligand-protein binding to identify critical residues (e.g., ATP-binding sites in kinases) .

QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity of new derivatives .

Docking Studies : Use AutoDock Vina to prioritize compounds with high docking scores against targets like PARP-1 .

Validation : Cross-check computational predictions with experimental IC₅₀ values .

Q. Notes

  • Avoid commercial suppliers like BenchChem () per reliability guidelines.
  • References to methylthio phenyl and pyrrolidine motifs are extrapolated from structurally related compounds in , and 8.

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